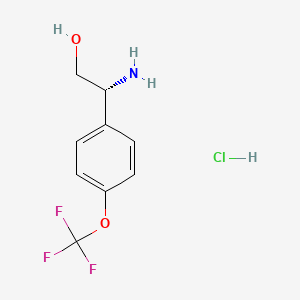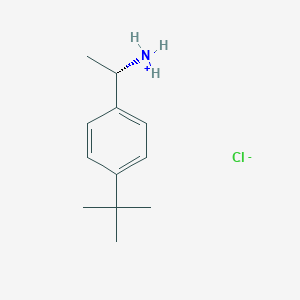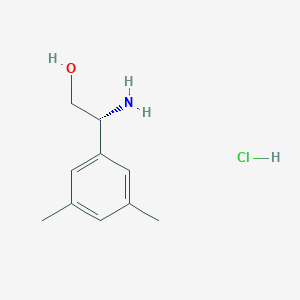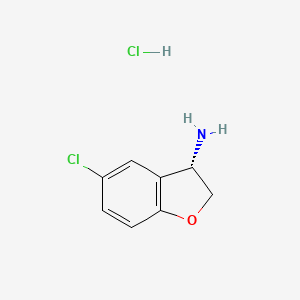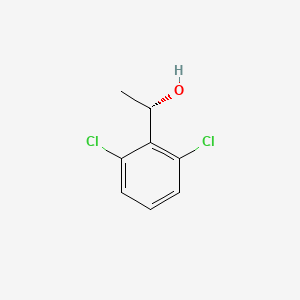
(S)-1-(2,6-Dichloro-phenyl)-ethanol
Overview
Description
The compound seems to be a derivative of phenyl ethanol, which is a simple aromatic alcohol. The “2,6-Dichloro” indicates the presence of two chlorine atoms on the phenyl ring at positions 2 and 6 .
Molecular Structure Analysis
The molecular structure would consist of a phenyl ring (a six-membered carbon ring with alternating double bonds) with two chlorine atoms at positions 2 and 6, and an ethanol group at position 1 .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of aromatic compounds, such as further electrophilic aromatic substitution. The presence of the ethanol group might also allow for reactions involving the hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, dichlorinated aromatic compounds have relatively high boiling points due to their large size and the presence of polarizable chlorine atoms .Scientific Research Applications
As a Key Intermediate in Drug Synthesis : This compound is vital for synthesizing PF-2341066, a potent inhibitor of c-Met/ALK, which is currently in clinical development. An efficient four-step biotransformation-mediated synthesis has been developed to manufacture this compound in enantiomerically pure form (Martínez et al., 2010).
Controlled Release of Bioactives : In the development of chitosan films containing β-cyclodextrin inclusion complex, 2-phenyl ethanol (a related compound) was used for its fragrance, bacteriostatic, and antifungal properties. The films showed controlled release of 2-phenyl ethanol (Zarandona et al., 2020).
In Molecular Structure Studies : The compound 1-phenyl-2-(2-pyridyl)ethanol, similar to the queried chemical, was synthesized and characterized, contributing to understanding the molecular structures in chemical reactions (Percino et al., 2015).
Biocatalytic Production : Research on the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) Ethanol, which shares structural similarities with the queried compound, has shown its significance in producing drug intermediates, such as antihistamines (Kavi et al., 2021).
In Supercritical Carbon Dioxide Applications : 2-Phenyl ethanol, used in perfumes, deodorants, soaps, and detergents, can be produced by hydrogenating styrene oxide in supercritical carbon dioxide. This process is environmentally friendly (Yadav & Lawate, 2011).
As a Pharmaceutical Intermediate : The compound (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, structurally related to the queried chemical, serves as an important intermediate for a chemokine CCR5 antagonist. Its bioprocess development achieved excellent enantioselectivity (Chen et al., 2019).
In Solvatochromism Studies : The solvatochromic behavior of a zwitterionic probe structurally related to (S)-1-(2,6-Dichloro-phenyl)-ethanol was studied in various solvents, contributing to our understanding of molecular interactions in different solvent environments (Tada et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-(2,6-dichlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSOJMQVQGKPNN-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






